molecular formula C8H12ClNO3 B13899251 3-Amino-4-(2-furanyl)butanoic acid hydrochloride

3-Amino-4-(2-furanyl)butanoic acid hydrochloride

Cat. No.: B13899251
M. Wt: 205.64 g/mol
InChI Key: HEKGJKLINSOCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(2-furanyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C8H12ClNO3 and a molecular weight of 205.64 g/mol . This compound is characterized by the presence of an amino group, a furan ring, and a butanoic acid moiety. It is often used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-furanyl)butanoic acid hydrochloride typically involves the reaction of 2-furylacetonitrile with ethyl acrylate in the presence of a base, followed by hydrogenation and hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-furanyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is often used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or imino derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

3-Amino-4-(2-furanyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-furanyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(2-furanyl)butanoic acid hydrochloride is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of heterocyclic compounds and the study of furan-containing molecules.

Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

3-amino-4-(furan-2-yl)butanoic acid;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c9-6(5-8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H

InChI Key

HEKGJKLINSOCPK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(CC(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.